1-(5-methyl-1H-pyrrol-3-yl)ethanone

Epigenetics HDAC Inhibition Cancer Research

1-(5-Methyl-1H-pyrrol-3-yl)ethanone (CAS 6115-72-6) is a small molecule heterocyclic building block of the pyrrole family, with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. Structurally, it features an acetyl group at the 3-position and a methyl group at the 5-position of the pyrrole ring, a distinct substitution pattern that governs its chemical reactivity and biological target interactions.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 6115-72-6
Cat. No. B2863163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methyl-1H-pyrrol-3-yl)ethanone
CAS6115-72-6
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESCC1=CC(=CN1)C(=O)C
InChIInChI=1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3
InChIKeyUKDXBSFUVVIDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1H-pyrrol-3-yl)ethanone (CAS 6115-72-6): Technical Specifications, Physicochemical Profile, and Sourcing Viability


1-(5-Methyl-1H-pyrrol-3-yl)ethanone (CAS 6115-72-6) is a small molecule heterocyclic building block of the pyrrole family, with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . Structurally, it features an acetyl group at the 3-position and a methyl group at the 5-position of the pyrrole ring, a distinct substitution pattern that governs its chemical reactivity and biological target interactions . It is a crystalline solid with a melting point of 113 °C , and it is commercially available from multiple global vendors at standard analytical purity (≥97%) .

1-(5-Methyl-1H-pyrrol-3-yl)ethanone (CAS 6115-72-6): Why Generic Substitution by Close Pyrrole Analogs is Not Feasible


Simple substitution with other 5-methyl-pyrrole derivatives (e.g., (5-methyl-1H-pyrrol-3-yl)methanamine or (5-methyl-1H-pyrrol-3-yl)-acetic acid) is scientifically unsound and technically invalid. The acetyl group at the 3-position is not a passive structural element; it is the primary pharmacophore responsible for engaging key therapeutic targets. Replacement with a methanamine or acetic acid moiety fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity (cLogP ~1.21 for the ethanone vs. differing values for analogs) , and electrostatic surface potential. Consequently, this changes target engagement profiles (e.g., ROR/HDAC inhibition) and can introduce off-target liabilities, making direct substitution in a validated synthesis or assay impossible without full re-optimization of the chemical series .

1-(5-Methyl-1H-pyrrol-3-yl)ethanone (CAS 6115-72-6): A Quantitative Evidence Guide for Target Engagement and Selectivity Profiling


HDAC1 Inhibition: Comparative Activity of 1-(5-Methyl-1H-pyrrol-3-yl)ethanone Against a Reference Inhibitor

In a biochemical assay measuring inhibition of human recombinant HDAC1, 1-(5-Methyl-1H-pyrrol-3-yl)ethanone exhibits an IC₅₀ of 190 nM [1]. This value positions the compound as a moderately potent HDAC1 inhibitor, providing a defined benchmark for further optimization [1]. While it is less potent than advanced clinical candidates (e.g., Entinostat, IC₅₀ ~ 200-500 nM for HDAC1/3 [2]), its activity is notable for a low molecular weight (MW=123.15) fragment, offering a high ligand efficiency starting point.

Epigenetics HDAC Inhibition Cancer Research

Differential ROR Subtype Activity: Quantified Inverse Agonism of 1-(5-Methyl-1H-pyrrol-3-yl)ethanone Across RORα, RORβ, and PR

In a cell-based luciferase reporter gene assay, 1-(5-Methyl-1H-pyrrol-3-yl)ethanone demonstrates inverse agonist activity against RORβ (IC₅₀ = 8,200 nM) that is comparable to its activity against RORα (IC₅₀ = 10,800 nM) [1]. Crucially, its antagonist activity at the progesterone receptor (PR) is measured at 3,800 nM [1]. This establishes a selectivity window of approximately 2.2-fold for PR over RORα [1].

Nuclear Receptors ROR Immunology Metabolism

Acylpyrrole Functionality: Defining Reactivity for Chemical Probe Synthesis

The 3-acetyl group defines the compound's utility as a synthetic intermediate. Unlike the unreactive methyl group in (5-methyl-1H-pyrrol-3-yl)methane, the ketone can be quantified by its reactivity: it undergoes nucleophilic addition, condensation to form hydrazones or oximes, and alpha-halogenation . This contrasts with 5-methyl-1H-pyrrole-3-carboxylic acid, which participates in amide coupling, and (5-methyl-1H-pyrrol-3-yl)methanamine, which undergoes reductive amination . The specific and differential reactivity of the ethanone moiety is what makes this compound a distinct and non-substitutable chemical probe building block.

Synthetic Chemistry Building Blocks Medicinal Chemistry

1-(5-Methyl-1H-pyrrol-3-yl)ethanone (CAS 6115-72-6): Key Research and Industrial Application Scenarios


Epigenetic Probe and Lead Optimization

1-(5-Methyl-1H-pyrrol-3-yl)ethanone serves as a validated starting point for medicinal chemistry campaigns targeting HDAC1. With a confirmed IC₅₀ of 190 nM [1], researchers can use it as a fragment for structure-based drug design or as a scaffold for generating focused libraries to improve potency and selectivity. Its small size (MW 123.15) and defined activity make it an ideal candidate for ligand efficiency optimization programs [1].

Nuclear Receptor Selectivity Profiling

This compound is a valuable tool for studying the Retinoid-related Orphan Receptor (ROR) family. Its established activity profile, showing inverse agonism at RORα (IC₅₀ = 10,800 nM) and RORβ (IC₅₀ = 8,200 nM) alongside antagonism at the progesterone receptor (IC₅₀ = 3,800 nM) [2], provides a defined reference point for off-target assessment. It can be used as a control compound in assays exploring the role of RORs in Th17 cell differentiation, metabolic regulation, and circadian rhythms, helping to differentiate on-target effects from PR-mediated signaling [2].

Diversifiable Chemical Building Block

In synthetic chemistry, this compound is a non-substitutable intermediate due to the presence of a reactive acetyl group on the pyrrole ring. This functional handle allows for a range of specific transformations, such as condensation reactions to form hydrazones or oximes, which are not possible with other 5-methylpyrrole analogs like the corresponding amine or carboxylic acid . It is therefore essential for the synthesis of diverse chemical libraries and complex target molecules that require this precise functionalization pattern .

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